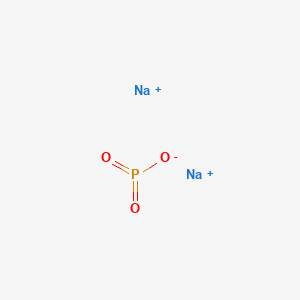

Disodium phosphonate

Description

Properties

InChI |

InChI=1S/2Na.HO3P/c;;1-4(2)3/h;;(H,1,2,3)/q2*+1;/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRVGTWONXBBAW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)=O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20889617 | |

| Record name | Disodium phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20889617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.952 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; Hygroscopic; [Bruggemann Chemical MSDS] | |

| Record name | Sodium phosphite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17649 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13708-85-5 | |

| Record name | Sodium phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013708855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20889617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X65D416703 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Disodium Phosphonate for Research Applications

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis and characterization of disodium phosphonate (Na₂HPO₃), a compound of significant interest in pharmaceutical and materials science research. Its utility often stems from its role as a stable structural analog, or bioisostere, of phosphate.[1][2] This document details a common laboratory synthesis protocol, methods for characterization, and explores its relevance in the context of drug development by examining its interaction with biological pathways.

Synthesis of this compound

The most common and straightforward laboratory synthesis of this compound involves the neutralization of phosphonic acid (H₃PO₃) with two equivalents of a sodium base, typically sodium hydroxide (NaOH).[1] This reaction is generally performed in an aqueous solution and can be optimized by controlling parameters such as temperature and reactant stoichiometry to ensure high yield and purity.[1][3]

Experimental Protocol: Neutralization Synthesis

Objective: To synthesize this compound with high purity for laboratory use.

Materials:

-

Phosphonic acid (H₃PO₃)

-

Sodium hydroxide (NaOH) pellets or a standardized NaOH solution

-

Deionized water

-

Ethanol (for recrystallization)

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Round-bottom flask

-

Burette or dropping funnel

-

pH meter or pH indicator strips

-

Crystallizing dish

-

Vacuum filtration apparatus

Procedure:

-

Preparation of Reactants: Accurately weigh a specific amount of phosphonic acid and dissolve it in a minimal amount of deionized water in a round-bottom flask with stirring. Separately, prepare a stoichiometric solution of sodium hydroxide (2 molar equivalents to the phosphonic acid).

-

Neutralization Reaction: Place the flask containing the phosphonic acid solution in a water bath set to 60-80°C.[1] This temperature range has been shown to improve reaction efficiency.[3]

-

Slowly add the sodium hydroxide solution dropwise to the phosphonic acid solution while stirring continuously.

-

pH Monitoring: Monitor the pH of the reaction mixture. The endpoint is reached when the pH is neutral (pH ≈ 7.0), indicating the formation of the disodium salt.

-

Isolation and Purification: Once the reaction is complete, remove the solution from the heat and allow it to cool. Concentrate the solution by evaporation under reduced pressure.

-

Recrystallization: The crude this compound can be purified by recrystallization.[1] Dissolve the crude product in a minimum of hot deionized water, then add ethanol to induce precipitation of the purified salt.

-

Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain pure, crystalline this compound.

Synthesis Workflow

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and analytical techniques is typically employed.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 13708-85-5 | [1][4] |

| Molecular Formula | HNa₂O₃P | [4] |

| Molecular Weight | ~125.96 g/mol | [4] |

| Appearance | Colorless monoclinic or orthorhombic crystals | [4] |

| Melting Point | 53°C | [4] |

| Boiling Point | Decomposes at 200–250°C | [4] |

| Water Solubility | Highly soluble; 429 g / 100 g H₂O at 20°C | [4] |

| pKa | 6.52 at 20°C | [4] |

Spectroscopic and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a powerful tool for characterizing the chemical environment of the phosphorus atom, confirming the formation of the phosphonate group.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Key vibrational peaks for disodium hydrogen orthophosphate (a related compound) include O-H stretching (~3357 cm⁻¹), P=O stretching (~1132-1260 cm⁻¹), and O=P-OH deformation (~1701-1735 cm⁻¹), which provide a reference for identifying the phosphonate functional group.[5][6]

X-ray Crystallography: High-resolution X-ray powder diffraction can be used to solve the crystal structure of anhydrous this compound, providing definitive structural information.[7]

| Crystallographic Data for Anhydrous Na₂HPO₃ | Reference(s) | |

| Crystal System | Monoclinic | [7] |

| Space Group | P2₁/n | [7] |

| Unit Cell Parameters | a = 9.6987(1) Å | [7] |

| b = 6.9795(1) Å | [7] | |

| c = 5.0561(1) Å | [7] | |

| β = 92.37(1)° | [7] | |

| Cell Volume | V = 341.97(1) ų | [7] |

Characterization Workflow

Application in Drug Development: Phosphonates as Phosphate Bioisosteres

In medicinal chemistry, phosphonate groups are frequently used as stable bioisosteres for phosphate groups.[2][8] The C-P bond in phosphonates is resistant to enzymatic hydrolysis compared to the C-O-P bond in phosphates, making them valuable for designing enzyme inhibitors.[1]

Inhibition of the MEP Pathway

A key example is the inhibition of the 2C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is essential for isoprenoid biosynthesis in many bacteria (e.g., M. tuberculosis) and protozoa but is absent in humans.[8] This makes the enzymes in the MEP pathway attractive targets for antimicrobial drugs. The natural product phosphonate, fosmidomycin, is a known inhibitor of the DXR enzyme within this pathway.[8] Understanding how phosphonates interact with such pathways is crucial for developing new therapeutics.

References

- 1. This compound | 13708-85-5 | Benchchem [benchchem.com]

- 2. Phosphonate - Wikipedia [en.wikipedia.org]

- 3. Buy this compound (EVT-335263) | 13708-85-5 [evitachem.com]

- 4. This compound|lookchem [lookchem.com]

- 5. vixra.org [vixra.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

disodium phosphonate chemical properties for researchers

An In-depth Technical Guide to the Chemical Properties of Disodium Phosphonate for Researchers

Abstract

This compound (Na₂HPO₃), also known as disodium hydrogen phosphite, is an inorganic compound of significant interest in various scientific and industrial fields.[1][2] As a salt of phosphonic acid, it serves as a crucial starting material and intermediate in the synthesis of more complex organophosphorus compounds.[2] Its unique properties, including high water solubility, strong metal chelation capabilities, and its role as a stable bioisostere for phosphate, make it a valuable molecule in drug development, water treatment, and agriculture.[1][3][4] This guide provides a comprehensive overview of the core chemical properties, experimental protocols, and relevant biological mechanisms of this compound for researchers, scientists, and drug development professionals.

Chemical Identity and Molecular Structure

This compound is an inorganic salt characterized by a central tetrahedral phosphorus atom.[1][3] Unlike phosphates, which feature a P-O-C bond, phosphonates are distinguished by a direct and highly stable phosphorus-hydrogen (P-H) bond, which imparts resistance to enzymatic hydrolysis.[1][2] The negative charge of the phosphonate group is balanced by two sodium ions.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| Chemical Name | This compound; Disodium hydrogen phosphite[5] |

| CAS Number | 13708-85-5[5] |

| Molecular Formula | HNa₂O₃P[5] |

| Molecular Weight | 125.96 g/mol (anhydrous)[5] |

| Canonical SMILES | [O-]P(=O)=O.[Na+].[Na+][5] |

| InChIKey | IIRVGTWONXBBAW-UHFFFAOYSA-M[1] |

Physicochemical and Crystallographic Properties

This compound is typically a white, crystalline solid that is highly soluble in water but insoluble in nonpolar organic solvents like ethanol.[1][5] Its high aqueous solubility is a key property for many of its applications.[1][4] The compound decomposes at high temperatures before reaching a melting point.[1][5]

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Appearance | Colorless monoclinic or orthorhombic crystals[5][6] |

| Melting Point | 53°C (decomposes at 200-250°C)[5] |

| Density | 2.05 g/cm³ at 20°C[5] |

| Water Solubility | 429 g/100 g H₂O at 20°C[5] |

| pKa | 6.52 at 20°C[5] |

| Vapor Pressure | 0 Pa at 20°C[5] |

Crystallographic studies have determined that anhydrous this compound has a monoclinic crystal structure.[2][6]

Table 3: Crystallographic Data for Anhydrous this compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | [2][6] |

| Space Group | P2₁/n | [2][6] |

| a | 9.6987(1) Å | [2][6] |

| b | 6.9795(1) Å | [2][6] |

| c | 5.0561(1) Å | [2][6] |

| β | 92.37(1)° | [2][6] |

| Volume | 341.97(1) ų | [2][6] |

Chemical Reactivity and Synthesis

This compound participates in several important chemical reactions, making it a versatile building block in organophosphorus chemistry.

-

Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to form phosphonic acid.[1]

-

Chelation: The phosphonate group is an effective chelating agent, capable of binding tightly to divalent and trivalent metal ions such as Ca²⁺ and Mg²⁺.[1][3][4] This property is fundamental to its use as a scale inhibitor in water treatment.[3][4]

-

Michaelis-Arbuzov Reaction: This reaction allows for the alkylation of this compound, enabling the formation of more complex organophosphorus compounds with C-P bonds.[1][3]

The most common laboratory synthesis involves the neutralization of phosphorous acid (H₃PO₃) with two equivalents of a sodium base like sodium hydroxide (NaOH).[2]

Mechanism of Action and Role in Drug Development

In biological systems, the phosphonate group acts as a stable bioisostere of the phosphate group.[3][7][8] While phosphates are susceptible to enzymatic cleavage, the C-P bond in phosphonate-containing molecules is hydrolytically stable. This stability allows phosphonate-based drugs to act as competitive inhibitors of enzymes that process phosphate substrates.[7][8]

This "phosphate mimicry" is a cornerstone of their application in medicinal chemistry, notably in the development of antiviral drugs like Tenofovir, where the phosphonate moiety is crucial for its mechanism of action.[3][9]

Furthermore, due to their high polarity and negative charge at physiological pH, phosphonates often exhibit poor cell permeability.[9] To overcome this, a common strategy in drug development is the use of prodrugs, where the phosphonate group is masked with moieties (like pivaloyloxymethyl, POM) that are cleaved inside the cell to release the active drug.[7][9]

Experimental Protocols

Synthesis of this compound (Laboratory Scale)

This protocol is based on the neutralization of phosphorous acid.[2]

Materials:

-

Phosphorous acid (H₃PO₃)

-

Sodium hydroxide (NaOH) pellets or concentrated solution

-

Deionized water

-

Reaction vessel with stirring and temperature control

-

pH meter

Methodology:

-

Prepare a concentrated aqueous solution of phosphorous acid in the reaction vessel.

-

Slowly add a stoichiometric amount (2 equivalents) of sodium hydroxide solution to the phosphorous acid solution while stirring continuously. The reaction is exothermic; maintain the temperature between 60-80°C to improve reaction efficiency.[1][2]

-

Monitor the pH of the solution. The reaction is complete when a neutral pH is achieved.

-

The resulting solution contains aqueous this compound. The solid product can be obtained by crystallization, which may involve cooling the solution or evaporating the water under reduced pressure.

-

The resulting white crystals should be filtered, washed with a small amount of cold water or ethanol, and dried.

Quantification of Phosphonates via UV-Persulfate Oxidation

A common method for analyzing phosphonates in aqueous samples involves their conversion to orthophosphate, which can then be measured colorimetrically.[10][11]

Materials:

-

Potassium persulfate

-

Sulfuric acid

-

Sodium hydroxide

-

PhosVer® 3 Phosphate Reagent (or equivalent ascorbic acid/molybdate reagent)

-

UV digestion lamp

-

Spectrophotometer

Methodology:

-

Sample Preparation: Place a known volume of the phosphonate-containing sample into a UV-transparent quartz tube.

-

Oxidation: Add potassium persulfate to the sample. The persulfate, when activated by UV light, will oxidize the phosphonate to orthophosphate (PO₄³⁻).[10][11]

-

UV Digestion: Place the sample under a UV lamp and irradiate for the time specified by the equipment manufacturer (typically 1-2 hours) to ensure complete conversion.

-

pH Adjustment: After digestion, allow the sample to cool to room temperature. Neutralize the sample to a pH of approximately 7 using sulfuric acid or sodium hydroxide as needed.[10]

-

Colorimetric Analysis: Add the PhosVer® 3 reagent to the digested sample. This reagent reacts with orthophosphate to produce a characteristic blue color.[10]

-

Measurement: Allow 2-5 minutes for full color development.[10] Measure the absorbance of the blue solution using a spectrophotometer at the appropriate wavelength (typically around 880 nm).

-

Quantification: Determine the concentration by comparing the absorbance to a calibration curve prepared with known concentrations of a phosphate standard. Remember to subtract the initial orthophosphate concentration of the sample, determined by running a blank without the UV digestion step.[10]

Safety and Handling

This compound is generally considered stable under normal conditions.[1] However, researchers should always consult the specific Safety Data Sheet (SDS) before handling. In its solid form, it may cause irritation to the skin, eyes, and respiratory system upon contact or inhalation.[12][13] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[13] If there is a risk of generating dust, respiratory protection may be necessary.[13] Store in a dry, well-ventilated area in sealed containers, away from incompatible materials.[12]

References

- 1. Buy this compound (EVT-335263) | 13708-85-5 [evitachem.com]

- 2. This compound | 13708-85-5 | Benchchem [benchchem.com]

- 3. Phosphonate - Wikipedia [en.wikipedia.org]

- 4. PHOSPHONATES - Ataman Kimya [atamanchemicals.com]

- 5. This compound|lookchem [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 8. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 9. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. images.hach.com [images.hach.com]

- 11. Phosphonate Testing and Reporting from ROBERT R. CAVANO - irohedp [irohedp.com]

- 12. innophos.com [innophos.com]

- 13. phosphonates - Safety [phosphonates.org]

Disodium Phosphonate: A Technical Guide to its Chelation Properties for Researchers and Drug Development Professionals

An In-depth Technical Guide

Disodium phosphonate, chemically known as disodium hydrogen phosphite (Na₂HPO₃), is an inorganic compound with significant potential in various scientific and therapeutic fields due to its ability to act as a chelating agent. This technical guide provides a comprehensive overview of the chelation properties of this compound, tailored for researchers, scientists, and drug development professionals. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes potential mechanisms of action.

Core Chelation Properties of this compound

This compound is the disodium salt of phosphorous acid and is characterized by the presence of the hydrogen phosphite anion (HPO₃²⁻). While it is a simple phosphonate, it shares the ability of more complex organophosphonates to form stable complexes with di- and trivalent metal ions. This chelation activity is fundamental to its various applications, including its use as a scale inhibitor in industrial water treatment and its potential in biomedical applications.[1] The hydrogen phosphite ion can coordinate with metal cations, effectively sequestering them from solution.

Quantitative Data on Phosphonate Chelation

The following table summarizes the stability constants (log K) for several common phosphonate chelating agents with various divalent metal ions. It is important to note that these are more complex phosphonates than disodium hydrogen phosphite, but this data is presented for comparative purposes to illustrate the general affinity of the phosphonate group for metal ions.

| Phosphonate Ligand | Metal Ion | Log K |

| ATMP (Aminotris(methylenephosphonic acid)) | Zn²⁺ | 16.4[2] |

| HEDP (1-Hydroxyethane-1,1-diphosphonic acid) | Zn²⁺ | 10.7[2] |

| DTPMPA (Diethylenetriaminepenta(methylene phosphonic acid)) | Zn²⁺ | 20.1[2] |

This table provides a comparative overview of the stability constants of common phosphonate chelating agents. Specific stability constant data for disodium hydrogen phosphite is limited in the available literature.

Experimental Protocols for Characterizing Chelation Properties

The determination of the stoichiometry and stability constants of metal-disodium phosphonate complexes is crucial for understanding their behavior. The following sections detail the methodologies for key experiments used in these characterizations.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.[3] The procedure involves monitoring the pH of a solution containing the ligand (this compound) and a metal ion as a titrant (a strong base) is added.

Materials:

-

pH meter with a glass electrode

-

Calibrated burette

-

Thermostated reaction vessel

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Solution of this compound of known concentration

-

Solution of the metal salt of interest (e.g., CaCl₂, MgCl₂, FeCl₂) of known concentration

-

Inert electrolyte solution (e.g., KCl or KNO₃) to maintain constant ionic strength

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

In the thermostated reaction vessel, prepare a solution containing a known concentration of this compound and the inert electrolyte.

-

Titrate this solution with the standardized strong base, recording the pH after each addition of titrant. This allows for the determination of the protonation constants of the phosphonate.

-

Prepare a second solution containing the same concentrations of this compound and inert electrolyte, but also add a known concentration of the metal salt.

-

Titrate this second solution with the same standardized strong base, again recording the pH after each addition.

-

The stability constants are calculated from the displacement of the titration curve of the metal-ligand system relative to the ligand-only system. Specialized software is often used for these calculations.

Experimental Workflow for Potentiometric Titration

References

disodium phosphonate crystal structure analysis

An In-depth Technical Guide to the Crystal Structure of Disodium Phosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of this compound (Na₂HPO₃), an inorganic compound of interest in various chemical and materials science applications. The document details the crystallographic parameters of its anhydrous and hydrated forms, outlines the experimental protocols for their determination, and presents logical workflows for analysis.

Introduction to this compound

This compound, also known as disodium hydrogen phosphite, is an inorganic salt with the chemical formula Na₂HPO₃.[1] It is a derivative of phosphorous acid and contains the phosphonate anion (HPO₃²⁻).[1] A key structural characteristic is the tetrahedral phosphorus center.[2] Unlike organic phosphonates, the inorganic form lacks a direct carbon-phosphorus (C-P) bond.[2] The hydrogen atom in the anion is bonded directly to the phosphorus atom, not to an oxygen atom, and is therefore not acidic.[1] This guide focuses on the precise atomic arrangement within the crystalline solid state of anhydrous this compound and its common hydrates.

Crystal Structure of Anhydrous this compound (Na₂HPO₃)

The crystal structure of anhydrous this compound has been determined using high-resolution X-ray powder diffraction data.[3] The compound crystallizes in a monoclinic system.[2][4] The structure is composed of two distinct sodium-oxygen polyhedra that are interconnected through common edges and vertices, forming layers that create a three-dimensional framework.[3]

Within this framework, the sodium ions (Na¹⁺) exhibit different coordination geometries. One Na¹⁺ site is bonded to six oxygen atoms in a distorted square pyramidal shape, while a second site is in a 5-coordinate geometry with five oxygen atoms.[4] The phosphite group (PHO₃) exists as a distorted tetrahedron.[4]

Table 1: Crystallographic Data for Anhydrous this compound (Na₂HPO₃)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | [2][4] |

| Space Group | P2₁/n | [2][3] |

| Lattice Constant 'a' | 9.6987(1) Å | [2][3] |

| Lattice Constant 'b' | 6.9795(1) Å | [2][3] |

| Lattice Constant 'c' | 5.0561(1) Å | [2][3] |

| Angle 'β' | 92.37(1)° | [2][3] |

| Unit Cell Volume | 341.97(1) ų | [2][3] |

| Formula Units (Z) | 4 |[2][3] |

Hydrated Crystalline Forms

This compound is also known to form stable crystalline hydrates, most notably a pentahydrate and a hemihydrate. The crystal structures of these hydrated forms have been investigated, revealing different symmetries and structural arrangements compared to the anhydrous salt.

Table 2: Crystallographic Data for Hydrated Forms of this compound

| Parameter | Na₂HPO₃ · 5H₂O (Pentahydrate) | Na₂HPO₃ · 0.5H₂O (Hemihydrate) |

|---|---|---|

| Crystal System | Orthorhombic | Rhombohedral |

| Space Group | Pnm2₁ | R32, R3m, or R3m |

| Lattice Constant 'a' | 7.190(1) Å | 18.918(5) Å |

| Lattice Constant 'b' | 6.447(1) Å | - |

| Lattice Constant 'c' | 9.230(2) Å | - |

| Angle 'α' | 90° | 33.00(2)° |

| Angle 'β' | 90° | - |

| Angle 'γ' | 90° | - |

The structure of the pentahydrate consists of layers of sodium-coordinating polyhedra that share edges and vertices. These layers are connected into a three-dimensional structure via hydrogen bonds involving the water molecules.[3]

Experimental Protocols

The determination of the crystal structure of this compound and its hydrates involves synthesis followed by structural analysis, primarily using X-ray diffraction.

Synthesis and Sample Preparation

Anhydrous this compound (Na₂HPO₃):

-

Starting Material: this compound pentahydrate (Na₂HPO₃·5H₂O).

-

Method: Dehydration of the pentahydrate.

-

Procedure: The pentahydrate is carefully heated to remove the water of crystallization. The process can be monitored using thermogravimetric analysis (TGA) and differential thermal analysis to identify the temperatures at which dehydration events occur.[3] The final product is the anhydrous Na₂HPO₃ powder.

Single Crystals of Hydrated Forms:

-

Method: Solution growth.

-

Procedure: A saturated solution of this compound is prepared in an appropriate solvent system (e.g., water/methanol).[5]

-

Single crystals suitable for X-ray diffraction are grown by allowing the solution to stand at a controlled temperature, leading to slow evaporation or cooling. For example, single crystals of the hemihydrate have been successfully grown from solution.[3]

Crystal Structure Determination via X-ray Diffraction (XRD)

-

Data Collection:

-

Technique: High-resolution X-ray powder diffraction (XRPD) is used for powdered samples like anhydrous Na₂HPO₃.[3][6] For single crystals, a single-crystal X-ray diffractometer is employed.

-

Instrument: A modern diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation) and a detector.[7]

-

Procedure: The prepared sample (powder or single crystal) is mounted in the diffractometer. The instrument is set to scan over a specific range of 2θ angles, collecting diffraction intensity data.

-

-

Data Processing and Structure Solution:

-

Indexing: The collected diffraction pattern is indexed to determine the unit cell parameters and crystal system.[7]

-

Structure Solution: For powder data, ab initio methods may be used. Programs like SHELXS are often employed to solve the structure using direct methods from the extracted reflection intensities.[8]

-

Structure Refinement: The initial structural model is refined against the experimental diffraction data. The Rietveld refinement method is a powerful technique for refining crystal structures from powder diffraction data.[3] This process adjusts atomic positions, lattice parameters, and other profile parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

-

Complementary Analytical Techniques

Other methods are used to confirm the purity, composition, and chemical environment of the phosphonate.

-

Thermogravimetric Analysis (TGA): Used to assess hydration states by monitoring mass loss as a function of temperature.[2]

-

³¹P Nuclear Magnetic Resonance (NMR): Verifies the chemical environment of the phosphorus atom in the phosphonate group.[2]

-

X-ray Absorption Near-Edge Structure (XANES): A spectroscopic technique that provides information about the electronic state and local coordination environment of the phosphorus atoms.[6]

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for crystal structure analysis and the phase relationships between the hydrated and anhydrous forms of this compound.

Caption: Workflow for Crystal Structure Determination.

Caption: Dehydration Pathway of this compound.

References

- 1. Disodium hydrogen phosphite - Wikipedia [en.wikipedia.org]

- 2. This compound | 13708-85-5 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. Characterization of Bisphosphonate Hydrate Crystals by Phosphorus K-Edge X-Ray Absorption Near-Edge Structure Spectroscopy [jstage.jst.go.jp]

- 6. Characterization of Bisphosphonate Hydrate Crystals by Phosphorus K-Edge X-Ray Absorption Near-Edge Structure Spectroscopy [jstage.jst.go.jp]

- 7. govinfo.gov [govinfo.gov]

- 8. Experimental Cases - 1996 [cristal.org]

An In-depth Technical Guide to the NMR Spectroscopy of Disodium Phosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Nuclear Magnetic Resonance (NMR) spectroscopy as it applies to disodium phosphonate (Na₂HPO₃), also known as disodium hydrogen phosphonate. While specific high-resolution NMR data for this simple inorganic salt is not extensively published, this document compiles typical spectroscopic values and coupling behaviors from the broader class of phosphonates and outlines the experimental protocols necessary for its characterization.

Core Principles of Phosphonate NMR

This compound is an excellent candidate for NMR analysis due to the presence of two NMR-active nuclei: the proton (¹H) and phosphorus-31 (³¹P).

-

³¹P NMR: The ³¹P nucleus is highly advantageous for NMR spectroscopy. It has a natural abundance of 100% and a spin of ½, which results in sharp signals and relatively straightforward spectral interpretation. The chemical shift of the ³¹P nucleus is highly sensitive to its electronic environment, making ³¹P NMR a powerful tool for identifying phosphorus-containing compounds.[1]

-

¹H NMR: The proton spectrum of the phosphonate anion [HPO₃]²⁻ is characterized by the direct coupling between the phosphorus and hydrogen atoms. This results in a distinctive splitting pattern that is invaluable for structural confirmation.

Given that this compound is an inorganic salt, it does not contain any carbon atoms, and therefore, ¹³C NMR spectroscopy is not applicable for the characterization of the phosphonate anion itself.

Expected NMR Data for this compound

The following tables summarize the expected chemical shifts (δ) and spin-spin coupling constants (J) for this compound based on general values for phosphonates and inorganic phosphates in aqueous solutions. The exact values can be influenced by factors such as pH, concentration, and temperature.

Table 1: ¹H NMR Spectral Data

| Nucleus | Chemical Shift (δ) in D₂O (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| ¹H | 6.5 - 7.5 (estimated) | Doublet | ¹JP-H: ~600 - 700 |

The large one-bond coupling constant between phosphorus and hydrogen is a characteristic feature of phosphonates.[2]

Table 2: ³¹P NMR Spectral Data

| Nucleus | Chemical Shift (δ) in D₂O (ppm) | Multiplicity (¹H-coupled) | Coupling Constant (J) (Hz) |

| ³¹P | 2 - 6 (typical range) | Doublet | ¹JP-H: ~600 - 700 |

The ³¹P chemical shifts are referenced to an external standard of 85% H₃PO₄.[1][3] In proton-decoupled ³¹P NMR spectra, the signal will appear as a singlet. The chemical shift of phosphonate groups in solid-state NMR can be around 5.0 ppm.[4]

Spin-Spin Coupling in the Phosphonate Anion

The interaction between the spins of the ¹H and ³¹P nuclei is a key feature in the NMR spectra of this compound. This interaction, known as spin-spin coupling, provides crucial information about the connectivity of the molecule.

In the ¹H spectrum, the signal is split into a doublet by the ³¹P nucleus. Conversely, in the ¹H-coupled ³¹P spectrum, the signal is also split into a doublet by the ¹H nucleus. The magnitude of this splitting, the coupling constant ¹JP-H, is typically very large for phosphonates.

Experimental Protocols

Accurate and reproducible NMR data acquisition requires careful sample preparation and instrument setup.

Sample Preparation

-

Solvent Selection: Deuterated water (D₂O) is the most appropriate solvent for this compound. Deuterated solvents are used to avoid large solvent signals in ¹H NMR and to provide a lock signal for the spectrometer.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of D₂O is generally sufficient. For the less sensitive ³¹P nucleus, a higher concentration may be beneficial to reduce acquisition time.

-

Filtration: The solution should be free of any solid particles, as suspended material can degrade the magnetic field homogeneity, leading to broadened spectral lines. The sample should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

pH Adjustment: The chemical shifts of phosphorus compounds can be pH-dependent.[5] For consistent results, it is advisable to use a buffered D₂O solution or to record the pH of the sample. For phosphonates in alkaline solutions (pH > 12), consistent chemical shifts and optimal spectral resolution are often achieved.[6]

NMR Data Acquisition

-

Instrumentation: A standard high-resolution NMR spectrometer equipped with a broadband probe is suitable for acquiring both ¹H and ³¹P spectra.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is typically used.

-

The spectral width should be set to encompass the expected chemical shift range (e.g., 0-10 ppm).

-

Sufficient scans should be acquired to achieve a good signal-to-noise ratio.

-

-

³¹P NMR Acquisition:

-

A single-pulse experiment with proton decoupling is commonly used to simplify the spectrum to a single peak and improve sensitivity through the Nuclear Overhauser Effect (NOE).

-

For quantitative analysis, inverse-gated decoupling should be employed to suppress the NOE and allow for accurate integration.[2]

-

To observe the P-H coupling, a proton-coupled ³¹P spectrum should be acquired.

-

The chemical shifts are referenced to an external 85% H₃PO₄ standard.[7]

-

Applications in Drug Development

While this compound itself is a simple inorganic compound, the phosphonate moiety is a critical functional group in many pharmaceutical compounds, including bisphosphonates used in the treatment of osteoporosis (e.g., alendronate, risedronate) and antiviral medications. A thorough understanding of the NMR characteristics of the basic phosphonate group is fundamental for:

-

Structural Elucidation: Confirming the presence and connectivity of phosphonate groups in novel drug candidates.

-

Purity Assessment: Detecting phosphorus-containing impurities in active pharmaceutical ingredients (APIs) and formulations.

-

Quantitative Analysis (qNMR): Using ³¹P NMR as a primary analytical method for determining the concentration of phosphonate-containing drugs.

-

Interaction Studies: Observing changes in the ³¹P chemical shift upon binding of a phosphonate-containing drug to its biological target, providing insights into the binding mechanism.

References

- 1. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 2. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 3. pubs.acs.org [pubs.acs.org]

- 4. osti.gov [osti.gov]

- 5. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DSpace [researcharchive.lincoln.ac.nz]

- 7. Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate [mdpi.com]

An In-Depth Technical Guide to the FTIR Analysis of Disodium Phosphonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fourier-Transform Infrared (FTIR) spectroscopy as it applies to the analysis of disodium phosphonate. It covers the core principles of vibrational spectroscopy for phosphonates, detailed experimental protocols for sample preparation and analysis, and interpretation of the resulting spectral data.

Introduction to Phosphonates and FTIR Spectroscopy

Phosphonates are a class of organophosphorus compounds characterized by a carbon-to-phosphorus (C-P) bond. Their structural similarity to phosphates allows them to function as stable bioisosteres, leading to their use in various therapeutic areas.[1] this compound, a salt of phosphonic acid, is of significant interest in research and development.

FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a sample is exposed to infrared radiation, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds within the molecule. The resulting FTIR spectrum is a unique molecular fingerprint, providing valuable information about the functional groups present and the overall molecular structure.

Characteristic FTIR Absorptions of this compound

The FTIR spectrum of this compound is dominated by vibrations of the phosphonate group (PO₃²⁻) and any associated water of hydration. The key vibrational modes include P-O stretching, P=O stretching, and O-P-O bending. The precise wavenumbers of these absorptions can be influenced by factors such as the crystalline form, hydration state, and interactions with the surrounding matrix.

Below is a summary of the expected characteristic infrared absorption bands for phosphonates and related phosphate compounds, which can be used for the interpretation of a this compound spectrum.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Assignment |

| 3600 - 3200 | O-H Stretching | Associated with water of hydration often present in phosphonate salts. |

| 2975 - 3357 | O-H Stretching | Water of crystallization.[2] |

| 2826 - 3111 | PO-H Asymmetrical Stretching | May be present in the corresponding phosphonic acid.[2] |

| 2359 - 2350 | PO-H Symmetrical Stretching | May be present in the corresponding phosphonic acid.[2] |

| 1717 - 1760 | O=P-OH Deformation | Characteristic of the acid form.[2] |

| 1159 - 1356 | P=O Asymmetric Stretching | A strong and characteristic absorption for the phosphonate group.[2] |

| 1132 - 1260 | P=O Stretching | Shifted P=O stretching frequency.[2] |

| 1075 - 1057 | P-O Stretching | Strong absorptions from the phosphonate group.[2] |

| 900 - 1200 | PO Stretching Vibrations | General range for phosphonate PO stretching vibrations.[3][4] |

| 949 - 953 | PO-H Bending | Associated with the acid form.[2] |

| 548 - 540 | Out of plane P-OH Bending | Associated with the acid form.[2] |

Experimental Protocols

The quality of an FTIR spectrum is highly dependent on the sample preparation method. The choice of method depends on the physical state of the sample (e.g., solid powder, aqueous solution) and the specific information required.

Solid-State Analysis: KBr Pellet Method

This is a traditional and widely used method for obtaining high-quality transmission spectra of solid samples.

Methodology:

-

Sample Grinding: Using an agate mortar and pestle, finely grind approximately 1-2 mg of the this compound sample.[5]

-

Mixing with KBr: Add 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder to the ground sample.[5] KBr is transparent in the mid-IR region and acts as a matrix.

-

Homogenization: Thoroughly mix the sample and KBr by continuing to grind the mixture until it is a fine, homogenous powder.

-

Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent, or translucent pellet.[5]

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis. A background spectrum of a pure KBr pellet should be collected to account for any atmospheric and instrumental variations.[6]

Solid-State Analysis: Attenuated Total Reflectance (ATR)

ATR-FTIR is a popular technique for solid and liquid samples as it requires minimal to no sample preparation.[7]

Methodology:

-

Crystal Cleaning: Ensure the surface of the ATR crystal (commonly diamond or zinc selenide) is clean.[5] Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.[5]

-

Applying Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal surface.[5]

-

Analysis: Collect the FTIR spectrum. The evanescent wave from the internally reflected infrared beam will penetrate a few microns into the sample, generating the spectrum.[7]

Aqueous Solution Analysis: ATR-FTIR

ATR-FTIR is also well-suited for the analysis of aqueous solutions of this compound.

Methodology:

-

Background Spectrum: Record a background spectrum using the pure solvent (e.g., deionized water) that will be used to dissolve the sample.

-

Sample Preparation: Prepare a solution of this compound in the chosen solvent. The concentration should be sufficient to produce a good quality spectrum.

-

Sample Application: Place a drop of the solution onto the ATR crystal, ensuring the crystal surface is completely covered.

-

Analysis: Collect the FTIR spectrum. The spectral contributions of the solvent can be subtracted using the previously collected background spectrum. It is important to note that the pH of the solution can influence the protonation state of the phosphonate and thus affect the FTIR spectrum.[4][8]

Visualization of Phosphonates in Biological Systems

Phosphonates play a significant role in various biological processes, often acting as mimics of phosphates.[1] This allows them to function as inhibitors of enzymes that process phosphate-containing substrates. A notable example is their role as competitive inhibitors in metabolic pathways.

Caption: Competitive inhibition of an enzyme by a phosphonate acting as a phosphate mimic.

The following diagram illustrates a general experimental workflow for FTIR analysis of a solid phosphonate sample.

Caption: Experimental workflow for FTIR analysis of a solid this compound sample.

Conclusion

FTIR spectroscopy is an invaluable tool for the characterization of this compound. By selecting the appropriate sample preparation technique and understanding the characteristic vibrational frequencies of the phosphonate group, researchers can obtain detailed structural information. This guide provides the foundational knowledge and practical protocols to effectively utilize FTIR spectroscopy for the analysis of this compound in a research and development setting.

References

- 1. Phosphonate - Wikipedia [en.wikipedia.org]

- 2. vixra.org [vixra.org]

- 3. researchgate.net [researchgate.net]

- 4. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. jascoinc.com [jascoinc.com]

- 7. Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments [edinst.com]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

A Comprehensive Technical Guide to the Biological Activity Screening of Disodium Phosphonate and Related Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data pertinent to the biological activity screening of disodium phosphonate and its chemical relatives. Phosphonates, characterized by a stable carbon-phosphorus (C-P) bond, are versatile molecules that have garnered significant attention in medicinal chemistry and agrochemical research. Their structural similarity to natural phosphates allows them to act as potent and selective inhibitors of various enzymes, leading to a wide range of biological activities, including antiviral, herbicidal, and anticancer effects. This guide offers detailed experimental protocols, quantitative biological data, and visual representations of key molecular pathways to facilitate further research and development in this promising field.

Core Principles of Phosphonate Biological Activity

Phosphonates often function as isosteres of phosphates, meaning they are chemical groups with similar size, shape, and electronic properties.[1][2] The key difference lies in the substitution of a P-O-C bond in phosphates with a more stable, non-hydrolyzable P-C bond in phosphonates.[3][4] This inherent stability prevents enzymatic cleavage, allowing phosphonates to act as competitive inhibitors of enzymes that recognize phosphate-containing substrates.[3][4]

This compound itself is an inorganic compound, but the broader class of organophosphonates, which includes well-known compounds like the antiviral drugs adefovir and tenofovir, and the herbicide glyphosate, demonstrates a wide spectrum of biological activities.[5][6] These activities are primarily achieved through the targeted inhibition of key enzymes in metabolic and signaling pathways.

Key Areas of Biological Activity and Screening

The biological activities of phosphonates are diverse and have been harnessed for various applications. This section details the primary areas of activity and the corresponding screening methodologies.

Antiviral Activity

Acyclic nucleoside phosphonates (ANPs) are a prominent class of antiviral agents.[3] Compounds like adefovir and tenofovir are nucleotide analogues that, once intracellularly phosphorylated, act as potent inhibitors of viral reverse transcriptases and DNA polymerases.[5][7][8]

Featured Antiviral Phosphonates:

| Compound | Virus Target | Mechanism of Action | EC50 (µM) | CC50 (µM) | Cell Line |

| Adefovir | Hepatitis B Virus (HBV), Human Immunodeficiency Virus (HIV) | Inhibition of reverse transcriptase/DNA polymerase | Varies by study | >100 (HEK293) | HEK293, various others |

| Tenofovir | Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV) | Inhibition of reverse transcriptase/DNA polymerase | Varies by study | 398 | HepG2 |

| Cidofovir | Cytomegalovirus (CMV), Herpes Simplex Virus (HSV) | Inhibition of viral DNA polymerase | Varies by study | >100 (HEK293) | HEK293, various others |

EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values can vary depending on the specific viral strain, cell line, and assay conditions.

This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.

Materials:

-

Host cell line susceptible to the virus of interest

-

Virus stock of known titer

-

Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (this compound derivative) at various concentrations

-

Semi-solid overlay (e.g., agarose or methylcellulose in culture medium)

-

Crystal violet staining solution

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed the host cells in culture plates to form a confluent monolayer.

-

Virus Adsorption: Remove the culture medium and infect the cell monolayer with a known concentration of the virus for 1-2 hours at 37°C to allow for viral adsorption.

-

Compound Treatment: After the adsorption period, remove the viral inoculum and add fresh culture medium containing serial dilutions of the test compound. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

-

Overlay: After a suitable incubation period with the compound, remove the medium and add the semi-solid overlay. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator until visible plaques are formed (typically 2-10 days, depending on the virus).

-

Staining and Plaque Counting: Remove the overlay and stain the cell monolayer with crystal violet. The stain will color the viable cells, leaving the plaques (areas of dead or lysed cells) unstained. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Enzyme Inhibition

The ability of phosphonates to mimic the transition state of enzymatic reactions or to act as non-hydrolyzable substrate analogs makes them potent enzyme inhibitors.

Nitrogen-containing bisphosphonates are a class of drugs used to treat bone resorption disorders. They act by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway, which is essential for the survival of bone-resorbing osteoclasts.[2]

Inhibition of Human FPPS by Bisphosphonates:

| Compound | IC50 (nM) |

| Zoledronate | 4.1 |

| Risedronate | 5.7 |

| Ibandronate | 25 |

| Alendronate | 260 |

| Pamidronate | 353 |

IC50 (50% inhibitory concentration) values are for the inhibition of human farnesyl pyrophosphate synthase with preincubation of the enzyme with the bisphosphonate.[5]

This assay measures the activity of FPPS by quantifying the amount of inorganic pyrophosphate (PPi) released during the enzymatic reaction.

Materials:

-

Recombinant human FPPS enzyme

-

Substrates: Geranyl pyrophosphate (GPP) and isopentenyl pyrophosphate (IPP)

-

Assay buffer (e.g., Tris-HCl with MgCl2 and a reducing agent like DTT)

-

Test compound (bisphosphonate) at various concentrations

-

Inorganic pyrophosphatase

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, FPPS enzyme, and the test compound at various concentrations. Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).

-

Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the substrates (GPP and IPP) to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

-

Stop Reaction and PPi Hydrolysis: Stop the reaction by adding a quenching solution. Then, add inorganic pyrophosphatase to each well to hydrolyze the released PPi into two molecules of inorganic phosphate (Pi).

-

Color Development: Add the phosphate detection reagent to each well. This reagent will react with the Pi to produce a colored product.

-

Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength using a spectrophotometer.

-

Data Analysis: The amount of color produced is proportional to the FPPS activity. Calculate the percentage of inhibition for each compound concentration relative to the positive control. The IC50 value is the concentration of the compound that inhibits FPPS activity by 50%.

Herbicidal Activity

Certain phosphonates, most notably glyphosate, exhibit potent herbicidal activity by inhibiting enzymes crucial for plant growth. Glyphosate targets the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase in the shikimate pathway, which is essential for the synthesis of aromatic amino acids in plants.

Herbicidal Activity of Selected Phosphonates:

| Compound | Target Enzyme | IC50 (mM) | Plant Species |

| Glyphosate | EPSP Synthase | Varies by species and conditions | Broad-spectrum |

| Glufosinate | Glutamine Synthetase | Varies by species and conditions | Broad-spectrum |

IC50 values for herbicides can be highly variable depending on the plant species, growth stage, and environmental conditions.

This method provides a rapid and non-invasive way to assess the health of plant tissue by measuring the quantum efficiency of photosystem II (PSII), which is sensitive to various stressors, including herbicides.[4]

Materials:

-

Test plant species (e.g., tomato, Arabidopsis)

-

Test compound (phosphonate derivative) at various concentrations

-

Surfactant (to aid in compound application)

-

Chlorophyll fluorometer

-

Growth chamber

Procedure:

-

Plant Growth: Grow the test plants under controlled conditions in a growth chamber.

-

Compound Application: Apply the test compound at different concentrations to the leaves of the plants. This can be done by spraying or by applying a small droplet to a specific area of the leaf. Include a control group treated with a solution containing only the surfactant.

-

Incubation: Return the treated plants to the growth chamber and incubate for a set period (e.g., 24, 48, and 72 hours).

-

Chlorophyll Fluorescence Measurement: At each time point, measure the chlorophyll fluorescence of the treated leaves using a fluorometer. The parameter Fv/Fm (maximum quantum yield of PSII) is a common indicator of plant health.

-

Data Analysis: A decrease in the Fv/Fm ratio indicates stress and potential herbicidal activity. Calculate the percentage of inhibition of PSII efficiency for each compound concentration compared to the control. The IC50 value can be determined as the concentration of the compound that causes a 50% reduction in the Fv/Fm value.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions of phosphonates is crucial for understanding their mechanisms of action. The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows.

Signaling Pathways

Caption: Mechanism of action of the antiviral drug Adefovir.

Caption: Inhibition of FPPS in the mevalonate pathway by bisphosphonates.

Experimental Workflows

Caption: General workflow for antiviral activity screening.

Cytotoxicity Assessment

A critical aspect of screening for biologically active compounds is the assessment of their toxicity to host cells. The 50% cytotoxic concentration (CC50) is a key parameter that, when compared to the EC50, provides the selectivity index (SI = CC50/EC50), a measure of the compound's therapeutic window.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]

Materials:

-

Cell line of interest (e.g., HEK293, HepG2)

-

Culture medium

-

Test compound (this compound derivative) at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (no compound) and a blank control (medium only).

-

Incubation: Incubate the plate for a period that corresponds to the duration of the activity assay (e.g., 24-72 hours) at 37°C in a CO2 incubator.

-

MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[9][10]

-

Formazan Solubilization: Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.

Conclusion

This technical guide provides a foundational framework for the biological activity screening of this compound and its analogs. The detailed protocols, compiled quantitative data, and visual representations of molecular pathways are intended to serve as a valuable resource for researchers in the fields of drug discovery and agrochemical development. The unique chemical properties of phosphonates continue to make them a promising class of molecules for the development of novel therapeutic and agricultural agents. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of new and improved phosphonate-based technologies.

References

- 1. Intracellular concentrations determine the cytotoxicity of adefovir, cidofovir and tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]

- 8. New in vitro method for evaluating antiviral activity of acyclic nucleoside phosphonates against plant viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HIV-1 Protease Inhibitors with a P1 Phosphonate Modification Maintain Potency against Drug-Resistant Variants by Increased Interactions with Flap Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bisphosphonate inhibitors of ATP-mediated HIV-1 reverse transcriptase catalyzed excision of chain-terminating 3′-azido, 3′-deoxythymidine: A QSAR investigation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Disodium Phosphonate Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of disodium phosphonate and its derivatives as enzyme inhibitors, with a focus on the methodologies used to assess their inhibitory activity. This document details experimental protocols for key enzyme assays, presents quantitative data for comparative analysis, and visualizes relevant biological pathways and experimental workflows.

Introduction to Disodium Phosphonates as Enzyme Inhibitors

Phosphonates, and their disodium salts, are a class of compounds characterized by a stable phosphorus-carbon (P-C) bond, making them resistant to chemical and enzymatic hydrolysis compared to their phosphate ester counterparts.[1] This stability, coupled with their structural similarity to the tetrahedral transition states of various enzymatic reactions, makes them potent and specific inhibitors of several enzyme classes.[1]

Their primary mechanism of action often involves acting as competitive inhibitors, mimicking the substrate or the transition state of the reaction and binding to the enzyme's active site.[1] This guide will focus on their well-documented inhibitory effects on phosphatases, including alkaline phosphatases and protein-tyrosine phosphatases (PTPs), which are critical regulators of cellular signaling pathways.[2][3][4][5]

Key Target Enzymes and Signaling Pathways

Disodium phosphonates and related compounds have been shown to inhibit a variety of enzymes, with phosphatases being a prominent target.

Alkaline Phosphatases (ALPs)

Alkaline phosphatases are a group of enzymes that catalyze the hydrolysis of phosphate monoesters at alkaline pH. They are involved in numerous physiological processes, including bone mineralization and cellular signaling.[2][6] Inhibition of ALP activity is a target for certain therapeutic interventions.

Protein-Tyrosine Phosphatases (PTPs)

PTPs are a large family of signaling enzymes that remove phosphate groups from tyrosine residues on proteins.[1][3] They play a crucial role in regulating a wide array of cellular processes, including cell growth, differentiation, and immune responses. Dysregulation of PTP activity is implicated in numerous diseases, making them attractive drug targets.[3] PTP1B, SHP2, and PTPmeg1 are examples of PTPs inhibited by phosphonate compounds.[2][4]

Quantitative Data on Enzyme Inhibition

The inhibitory potency of disodium phosphonates and their derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following tables summarize reported IC50 values for various phosphonate compounds against different enzymes.

| Inhibitor | Target Enzyme | Substrate | IC50 (µM) | Reference |

| Alendronate | PTPmeg1 | Fluorescein diphosphate | < 1 | [4] |

| Alendronate | PTPepsilon | Fluorescein diphosphate | < 1 | [4] |

| Alendronate | PTPsigma | Fluorescein diphosphate | 141 (50% inhibition) | [4] |

| Alendronate | PTPmeg1 | src-pY527 peptide | 23 | [4] |

| Alendronate | PTPsigma | src-pY527 peptide | 2 | [4] |

| (Naphth-2-yl) difluoromethylphosphonic acid | PTP-1B | [32P]insulin receptors | 40-50 | [2] |

| (Napthy-1-yl) difluoromethylphosphonic acid | PTP-1B | [32P]insulin receptors | 40-50 | [2] |

Experimental Protocols for Enzyme Inhibition Assays

The following sections provide detailed methodologies for commonly used enzyme inhibition assays.

Colorimetric Assay for Phosphatase Activity (pNPP-based)

This protocol describes a general method for determining phosphatase activity and its inhibition using the chromogenic substrate p-nitrophenyl phosphate (pNPP).

Materials:

-

Enzyme (e.g., Alkaline Phosphatase or PTP1B)

-

pNPP (p-nitrophenyl phosphate) substrate

-

Assay Buffer (e.g., for PTP1B: 25 mM Tris-HCl pH 7.5, 2 mM β-mercaptoethanol, 1 mM EDTA, 1 mM DTT)[7]

-

This compound inhibitor stock solution

-

Stop Solution (e.g., 5 N NaOH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the this compound inhibitor in the assay buffer.

-

In a 96-well plate, add 10 µL of each inhibitor dilution to the respective wells. Include a control well with 10 µL of assay buffer (no inhibitor).

-

Add 20 µL of the enzyme solution (e.g., 1 µg/mL PTP1B) to each well.[7]

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 40 µL of 4 mM pNPP solution to each well.[7]

-

Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding 20 µL of stop solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control and determine the IC50 value.

Fluorescence-Based Assay for PTP Activity (DiFMUP-based)

This protocol outlines a more sensitive method for measuring PTP activity and inhibition using the fluorogenic substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

Materials:

-

PTP enzyme (e.g., SHP2, PTP1B)

-

DiFMUP substrate

-

Assay Buffer (e.g., Bis-Tris pH 6)[8]

-

This compound inhibitor stock solution

-

384-well or 1536-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the this compound inhibitor in the assay buffer.

-

Dispense a small volume (e.g., 5 µL) of each inhibitor dilution into the wells of a black microplate. Include control wells with assay buffer.

-

Add the PTP enzyme solution to each well. The optimal enzyme concentration should be predetermined to ensure a linear reaction rate.[8]

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).

-

Initiate the reaction by adding the DiFMUP substrate solution. The final substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) to effectively detect competitive inhibitors.[8]

-

Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence intensity over time (kinetic assay). Excitation and emission wavelengths for the product of DiFMUP are typically around 358 nm and 450 nm, respectively.

-

Determine the initial reaction rates (slopes of the fluorescence vs. time curves) for each inhibitor concentration.

-

Calculate the percentage of inhibition and determine the IC50 value by plotting the reaction rates against the inhibitor concentrations.

Conclusion

Disodium phosphonates represent a versatile class of enzyme inhibitors with significant potential in research and drug development. The assays detailed in this guide provide robust and reproducible methods for characterizing their inhibitory activity against key enzyme targets like alkaline phosphatases and protein-tyrosine phosphatases. The selection of the appropriate assay depends on factors such as the required sensitivity, throughput, and the specific enzyme being investigated. By understanding the underlying signaling pathways and employing rigorous experimental protocols, researchers can effectively evaluate the potential of novel phosphonate-based inhibitors.

References

- 1. Protein tyrosine phosphatase - Wikipedia [en.wikipedia.org]

- 2. sciplexes.com [sciplexes.com]

- 3. researchgate.net [researchgate.net]

- 4. joe.bioscientifica.com [joe.bioscientifica.com]

- 5. Protein Tyrosine Phosphatases: From Housekeeping Enzymes to Master-Regulators of Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alkaline Phosphatase: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Acid-Base Properties of Disodium Phosphonate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the acid-dissociation constant (pKa) relevant to disodium phosphonate (Na₂HPO₃). As the salt of a diprotic acid, understanding its acid-base chemistry is crucial for applications in drug development, formulation, and analytical sciences where pH control is paramount.

Introduction to Phosphonic Acid and its Salts

Phosphonic acid (H₃PO₃) is a diprotic acid, meaning it can donate two protons in successive dissociation steps. This compound is the fully deprotonated salt of phosphonic acid. The pKa values of phosphonic acid govern the equilibrium between the protonated and deprotonated species in solution.

The term "pKa of this compound" is chemically best understood as the pKa of its conjugate acid, the monosodium phosphonate ion (H₂PO₃⁻). This value corresponds to the second dissociation constant (pKa₂) of phosphonic acid.

Dissociation of Phosphonic Acid

The dissociation of phosphonic acid occurs in two distinct steps:

-

First Dissociation (pKa₁): H₃PO₃ ⇌ H⁺ + H₂PO₃⁻

-

Second Dissociation (pKa₂): H₂PO₃⁻ ⇌ H⁺ + HPO₃²⁻

The relative concentrations of these three species in a solution are dependent on the pH.

Quantitative Data: pKa Values of Phosphonic Acid

The pKa values for phosphonic acid are summarized in the table below. It is important to note that these values can vary depending on the specific organic substituent (R-group) attached to the phosphorus atom. For the parent phosphonic acid (where R=H), the values are well-established.

| Dissociation Step | Equilibrium | pKa Value (at 20-25°C) | Reference |

| First (pKa₁) | H₃PO₃ ⇌ H⁺ + H₂PO₃⁻ | 1.3 - 2.0 | [1][2][3] |

| Second (pKa₂) | H₂PO₃⁻ ⇌ H⁺ + HPO₃²⁻ | 6.52 - 6.59 | [4][5][6] |

For organophosphonic acids, the first pKa typically ranges from 1.1 to 2.3, and the second pKa ranges from 5.3 to 7.2, influenced by the electronic properties of the substituent.[7][8]

Signaling Pathways and Logical Relationships

The following diagram illustrates the dissociation pathway of phosphonic acid, showing the sequential loss of protons and the corresponding pKa values that govern each equilibrium.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and standard method for determining the pKa values of weak acids.[9] The procedure involves titrating a solution of the acid with a strong base of known concentration and monitoring the pH change.

5.1 Materials and Equipment

-

Calibrated pH meter and electrode

-

Automatic titrator or burette

-

Magnetic stirrer and stir bar

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Phosphonic acid sample

-

Deionized, CO₂-free water

-

Inert gas (e.g., nitrogen) supply

5.2 Methodology

-

Sample Preparation: A precise amount of phosphonic acid is dissolved in CO₂-free deionized water to create a solution of known concentration (typically 1-10 mM).[10]

-

System Inerting: The solution is purged with an inert gas like nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of weak acids.[10]

-

Titration: The solution is placed in a reaction vessel with a magnetic stirrer. The calibrated pH electrode is immersed in the solution.

-

The standardized NaOH solution is added incrementally to the phosphonic acid solution.[11]

-

After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded.[10] This process continues until the pH has passed through both equivalence points.

-

Data Analysis: The recorded pH values are plotted against the volume of NaOH added, generating a titration curve.

-

The pKa values are determined from the inflection points of this curve.[11][12] The pH at the half-equivalence point for each dissociation step corresponds to the pKa for that step. The first derivative of the titration curve can be used to precisely locate these inflection points.[11]

The following diagram outlines the general workflow for this experimental protocol.

References

- 1. Appendix C: Dissociation Constants and pKa Values for Acids at 25°C [2012books.lardbucket.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buy this compound (EVT-335263) | 13708-85-5 [evitachem.com]

- 4. lookchem.com [lookchem.com]

- 5. chembk.com [chembk.com]

- 6. This compound (Ref: IKF-916 25 SC) [sitem.herts.ac.uk]

- 7. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Coordination Chemistry of Disodium Phosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium phosphonate (Na₂HPO₃), the salt of phosphonic acid, serves as a versatile and robust ligand in coordination chemistry. Its ability to form stable complexes with a wide array of metal ions has led to significant interest in its application across diverse scientific disciplines, from materials science to medicinal chemistry. This technical guide provides a comprehensive overview of the core principles of this compound coordination chemistry, with a particular focus on its synthesis, structure, and relevance to drug development. Detailed experimental protocols, quantitative data for key complexes, and visualizations of relevant chemical and biological pathways are presented to serve as a practical resource for researchers in the field.

Introduction to this compound as a Ligand